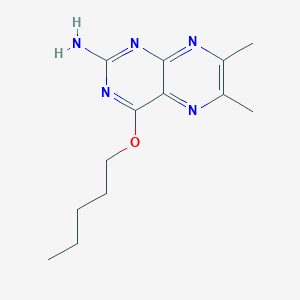
6,7-Dimethyl-4-(pentyloxy)pteridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyl-4-(pentyloxy)pteridin-2-amine: is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their fused pyrimidine and pyrazine rings. This compound is characterized by the presence of two methyl groups at positions 6 and 7, a pentyloxy group at position 4, and an amino group at position 2. Pteridines are significant due to their roles in biological systems, including as cofactors in enzymatic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-4-(pentyloxy)pteridin-2-amine typically involves the reaction of 7-chloropterin with propargyl alcohol in the presence of sodium hydride. The reaction conditions include:
Reagents: 7-chloropterin, propargyl alcohol, sodium hydride
Solvent: Anhydrous conditions are preferred
Temperature: Controlled to avoid decomposition
Purification: The product is purified using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyloxy group.
Reduction: Reduction reactions may target the amino group.
Substitution: The pentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pteridine derivatives with altered functional groups, while substitution reactions can introduce new substituents at the pentyloxy position .
Scientific Research Applications
Biology: Pteridines, including this compound, are investigated for their roles in biological systems, particularly in enzymatic reactions and as cofactors.
Medicine: Research into pteridine derivatives explores their potential therapeutic applications, including as antimicrobial agents and in cancer treatment.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-4-(pentyloxy)pteridin-2-amine involves its interaction with specific molecular targets, such as enzymes. The compound may act as a cofactor, facilitating enzymatic reactions by stabilizing transition states or participating in redox reactions. The exact pathways and molecular targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
- 2-Amino-6,7-dimethyl-4-hydroxypteridine
- 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine
Comparison: 6,7-Dimethyl-4-(pentyloxy)pteridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles .
Properties
CAS No. |
916248-94-7 |
|---|---|
Molecular Formula |
C13H19N5O |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
6,7-dimethyl-4-pentoxypteridin-2-amine |
InChI |
InChI=1S/C13H19N5O/c1-4-5-6-7-19-12-10-11(17-13(14)18-12)16-9(3)8(2)15-10/h4-7H2,1-3H3,(H2,14,16,17,18) |
InChI Key |
RTWSMDQJIRKGDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=NC(=NC2=NC(=C(N=C21)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14190656.png)




![1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene](/img/structure/B14190699.png)

![4-Methyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B14190703.png)


![[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14190713.png)
![N-[6-(propanoylamino)pyridin-2-yl]propanamide;dihydrate](/img/structure/B14190720.png)
![4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole](/img/structure/B14190735.png)
